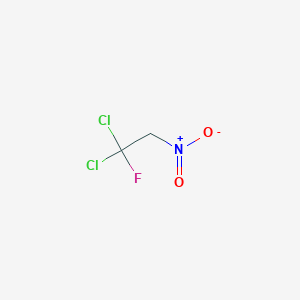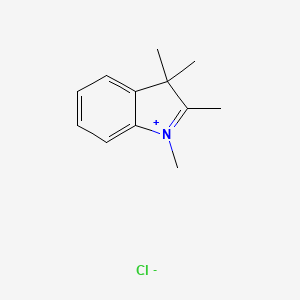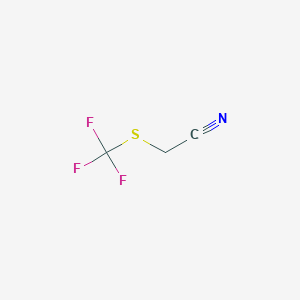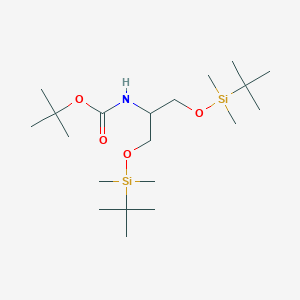
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH
概要
説明
The compound Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH is a synthetic peptide substrate used primarily in biochemical research. It is composed of a sequence of amino acids: glycine, isoleucine, valine, arginine, alanine, and lysine, with the lysine residue modified by a 2,4-dinitrophenyl (Dnp) group. The N-terminus of the peptide is modified with an aminobenzoyl (Abz) group. This compound is particularly known for its use as a substrate for cathepsin B, a lysosomal cysteine protease .
作用機序
Target of Action
The primary target of the compound Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH is cathepsin B , a lysosomal cysteine protease . This enzyme plays a crucial role in protein degradation and turnover within cells, particularly in the lysosome, a cellular organelle involved in breaking down and recycling various substances in the cell.
Mode of Action
This compound acts as a substrate for cathepsin B . It is highly selective for this enzyme among lysosomal cysteine proteases . The compound is hydrolyzed by cathepsin B, leading to the release of aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrobenzoyl (Dnp) .
Result of Action
The hydrolysis of this compound by cathepsin B results in the release of Abz-SAS and Dnp . The product of this hydrolysis reaction, Abz-SAS, is fluorescent under ultraviolet light and can emit a fluorescent signal . This fluorescence can be used as a readout for the activity of cathepsin B.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the First Amino Acid: The first amino acid, glycine, is attached to a solid resin support.
Sequential Addition of Amino Acids: Each subsequent amino acid (isoleucine, valine, arginine, alanine, and lysine) is added sequentially using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Modification of Lysine: The lysine residue is modified with a 2,4-dinitrophenyl (Dnp) group.
N-Terminus Modification: The N-terminus of the peptide is modified with an aminobenzoyl (Abz) group.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .
化学反応の分析
Types of Reactions
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH: primarily undergoes hydrolysis reactions when used as a substrate for proteases such as cathepsin B. The hydrolysis of the peptide bond between specific amino acids results in the release of fluorescent products .
Common Reagents and Conditions
Hydrolysis: The peptide is incubated with cathepsin B in a suitable buffer (e.g., phosphate buffer) at an optimal pH and temperature for the enzyme’s activity.
Fluorescence Detection: The hydrolysis reaction releases aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrobenzoyl (Dnp), which can be detected using fluorescence spectroscopy under ultraviolet light.
Major Products Formed
The major products formed from the hydrolysis of This compound are aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrobenzoyl (Dnp), both of which are fluorescent .
科学的研究の応用
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH: has several scientific research applications:
Biochemistry: It is used as a substrate to study the activity and specificity of proteases, particularly cathepsin B.
Molecular Biology: The compound is employed in assays to monitor protease activity in various biological samples.
Medicine: Research involving this peptide helps in understanding the role of proteases in diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting proteases.
類似化合物との比較
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH: is unique due to its high specificity for cathepsin B and its fluorescent properties upon hydrolysis. Similar compounds include:
Abz-Phe-Arg-Phe(NO2)-Ala: Another substrate for cathepsin B with different amino acid sequences and fluorescent properties.
Abz-Gly-Ile-Val-Arg-Ala-Lys(NO2)-OH: A variant with a different fluorescent group, used for similar applications.
These compounds share similar applications but differ in their amino acid sequences and fluorescent properties, making This compound particularly useful for specific research purposes .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46)/t23-,24-,29-,30-,33-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDPRCWUGMJJJZ-PLPDKLJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N13O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
928.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)







